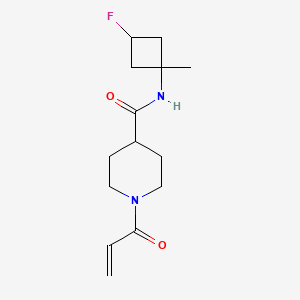
N-(3-Fluoro-1-methylcyclobutyl)-1-prop-2-enoylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Fluoro-1-methylcyclobutyl)-1-prop-2-enoylpiperidine-4-carboxamide, also known as FLX-787 or Dynaxel, is a small molecule drug that has been recently developed for the treatment of muscle cramps and spasms. It is a selective inhibitor of the voltage-gated sodium channel Nav1.7, which is primarily expressed in sensory neurons and plays a crucial role in pain perception. FLX-787 has shown promising results in preclinical studies and is currently undergoing clinical trials for its safety and efficacy.
Mecanismo De Acción
N-(3-Fluoro-1-methylcyclobutyl)-1-prop-2-enoylpiperidine-4-carboxamide works by selectively inhibiting the Nav1.7 sodium channel, which is primarily expressed in sensory neurons and plays a crucial role in pain perception. Nav1.7 is a voltage-gated sodium channel that is involved in the initiation and propagation of action potentials in sensory neurons. By blocking Nav1.7, N-(3-Fluoro-1-methylcyclobutyl)-1-prop-2-enoylpiperidine-4-carboxamide reduces the excitability of sensory neurons and thereby reduces pain signals transmitted to the brain.
Biochemical and Physiological Effects
N-(3-Fluoro-1-methylcyclobutyl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have several biochemical and physiological effects, including inhibition of Nav1.7 sodium channels, reduction of muscle cramps and spasms, and analgesic effects. N-(3-Fluoro-1-methylcyclobutyl)-1-prop-2-enoylpiperidine-4-carboxamide has also been shown to have a good safety profile in preclinical studies, with no significant adverse effects observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-Fluoro-1-methylcyclobutyl)-1-prop-2-enoylpiperidine-4-carboxamide has several advantages as a research tool, including its selectivity for Nav1.7 sodium channels, its ability to reduce muscle cramps and spasms, and its analgesic effects. However, there are also some limitations to its use in lab experiments, including its relatively high cost, limited availability, and potential off-target effects.
Direcciones Futuras
There are several future directions for the research and development of N-(3-Fluoro-1-methylcyclobutyl)-1-prop-2-enoylpiperidine-4-carboxamide. One potential direction is the further optimization of its pharmacological properties, such as its potency, selectivity, and pharmacokinetic profile. Another direction is the exploration of its therapeutic potential in other conditions associated with pain and sensory dysfunction, such as migraine, fibromyalgia, and diabetic neuropathy. Additionally, the use of N-(3-Fluoro-1-methylcyclobutyl)-1-prop-2-enoylpiperidine-4-carboxamide as a research tool for studying the role of Nav1.7 sodium channels in pain perception and sensory processing could lead to new insights into the mechanisms of pain and the development of new pain therapies.
Métodos De Síntesis
The synthesis of N-(3-Fluoro-1-methylcyclobutyl)-1-prop-2-enoylpiperidine-4-carboxamide involves several steps, starting from commercially available starting materials. The first step is the preparation of 3-fluoro-1-methylcyclobutanecarboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with piperidine-4-carboxamide in the presence of a base to give the desired product, N-(3-Fluoro-1-methylcyclobutyl)-1-prop-2-enoylpiperidine-4-carboxamide. The synthesis of N-(3-Fluoro-1-methylcyclobutyl)-1-prop-2-enoylpiperidine-4-carboxamide has been optimized to achieve high yields and purity, and the final product has been characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
N-(3-Fluoro-1-methylcyclobutyl)-1-prop-2-enoylpiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various conditions associated with muscle cramps and spasms. It has been shown to be effective in reducing the frequency and severity of muscle cramps in preclinical models, including animal models of dystonia and neuropathic pain. N-(3-Fluoro-1-methylcyclobutyl)-1-prop-2-enoylpiperidine-4-carboxamide has also been shown to have analgesic effects in animal models of inflammatory pain, neuropathic pain, and osteoarthritis.
Propiedades
IUPAC Name |
N-(3-fluoro-1-methylcyclobutyl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2O2/c1-3-12(18)17-6-4-10(5-7-17)13(19)16-14(2)8-11(15)9-14/h3,10-11H,1,4-9H2,2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDQERUTDXJBBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)F)NC(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Fluoro-1-methylcyclobutyl)-1-prop-2-enoylpiperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-1-[(1S,2R,4R)-6',6'-dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]-4'-yl]propan-1-one](/img/structure/B2831882.png)
![[(3S,3Ar,6S,6aR)-6-(aminomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]methanamine;dihydrochloride](/img/structure/B2831883.png)
![3-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2831887.png)

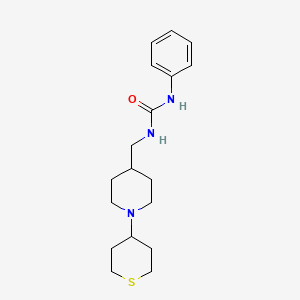
![6-(4-Fluorophenyl)-2-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2831892.png)

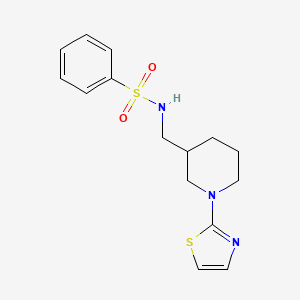
![1-(naphthalen-2-ylsulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B2831898.png)
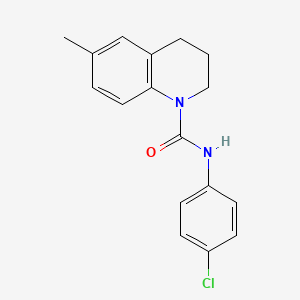
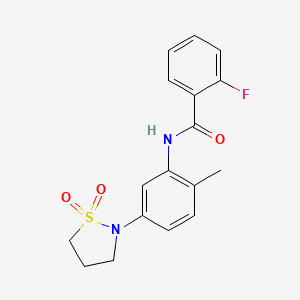
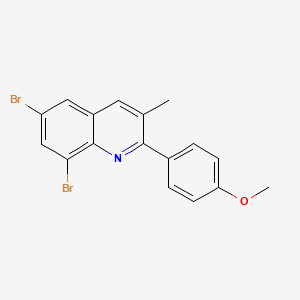
![N'-(3-acetamidophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide](/img/structure/B2831903.png)